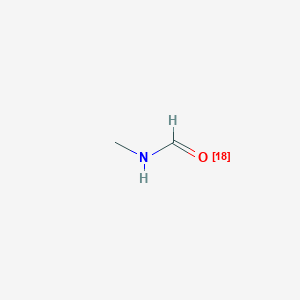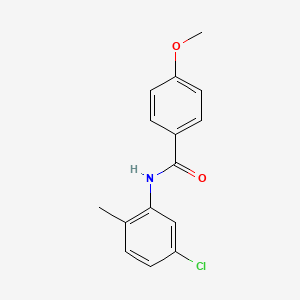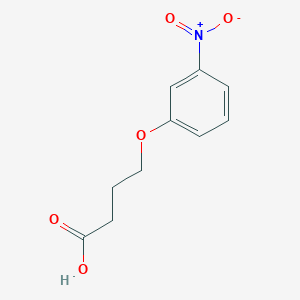
1,2,3,4-Tetrachlorodibenzofuran
Descripción general
Descripción
1,2,3,4-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their environmental persistence and potential harmful effects on human health and ecosystems .
Mecanismo De Acción
Target of Action
The primary target of 1,2,3,4-Tetrachlorodibenzofuran is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
It’s known that ahr, when activated by ligands like this compound, can bind to the xre promoter region of genes, leading to their activation .
Biochemical Pathways
It’s known that the activation of ahr can lead to the transcription of several genes, including those involved in xenobiotic metabolism
Pharmacokinetics
It’s known that similar compounds, such as 2,3,7,8-tetrachlorodibenzofuran, can accumulate in the food chain, leading to potential human exposure . This suggests that this compound may have similar bioaccumulation properties.
Result of Action
It’s known that similar compounds can have harmful health and environmental effects
Action Environment
It can be released into the environment via emissions of waste incineration, fires with PCB transformers, vehicle exhausts using leaded fuel, and bleaching of industrial products . Environmental factors such as temperature and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
1,2,3,4-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product of industrial processes involving chlorinated compounds . These processes include the production of chlorinated pesticides, where intermolecular condensation of ortho-chlorophenols occurs, and thermal waste treatment processes, where combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides take place .
Análisis De Reacciones Químicas
1,2,3,4-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachlorodibenzofuran is primarily studied for its environmental impact and toxicological effects. It is used in research to understand the behavior of persistent organic pollutants in the environment and their effects on human health . Additionally, it is used in environmental analysis to monitor and regulate the levels of dioxins and furans in various matrices .
Comparación Con Compuestos Similares
1,2,3,4-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying numbers of chlorine atoms attached to the dibenzofuran structure . Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2-Dichlorodibenzofuran: Less chlorinated and generally less toxic compared to higher chlorinated congeners.
1,3-Dichlorodibenzofuran: Another less chlorinated congener with different toxicological properties.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile .
Propiedades
IUPAC Name |
1,2,3,4-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAPIFVELRIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067556 | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24478-72-6, 30402-14-3 | |
| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodibenzofurans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,2,3,4-Tetrachlorodibenzofuran considered an environmental pollutant?
A: this compound belongs to the polychlorinated dibenzofurans (PCDFs) group, a class of persistent organic pollutants. These compounds are of concern due to their toxicity, persistence in the environment, and ability to bioaccumulate in organisms. [, , ]
Q2: Can microorganisms help remediate this compound contaminated environments?
A: Yes, research suggests that certain microorganisms possess the ability to dechlorinate 1,2,3,4-TeCDF, breaking it down into less harmful products. For instance, Dehalococcoides ethenogenes strain 195 has shown the ability to dechlorinate various chlorinated aromatic compounds, including 1,2,3,4-TeCDF. This dechlorination process is often enhanced under anaerobic conditions. [, , , ]
Q3: What factors can influence the microbial dechlorination of 1,2,3,4-TeCDF?
A3: Several factors can impact the efficiency of microbial dechlorination. Studies indicate that:
- Temperature: Temperature plays a crucial role in microbial activity. []
- Co-amendments: The presence of specific co-amendments, such as halogenated aromatic compounds like 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) or 2,3,4,5-tetrachloroanisole (2,3,4,5-TeCA), can significantly enhance the dechlorination process. These compounds may stimulate the growth of dechlorinating bacteria or act as electron donors in the dechlorination pathway. []
- Sediment Type: Dechlorination rates can vary depending on the origin and characteristics of the contaminated sediment. []
- Redox Conditions: Dechlorination of 1,2,3,4-TeCDD, a related compound, was found to be more effective under methanogenic (strictly anaerobic) conditions compared to sulfate-reducing conditions. []
Q4: Are there any challenges in utilizing microorganisms for 1,2,3,4-TeCDF remediation?
A4: While promising, bioremediation using microorganisms presents certain challenges:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Copper[ii] 2-pyrazinecarboxylate](/img/structure/B3423489.png)


![6H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-4-amine](/img/structure/B3423501.png)
